
(S)-1,3-Dimethyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1,3-Dimethyl-1,4-diazepane is a chiral organic compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3-Dimethyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diaminopropane with acetone under acidic conditions, followed by reduction. The reaction conditions often require careful control of temperature and pH to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chiral chromatography, can enhance the efficiency and yield of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1,3-Dimethyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
(S)-1,3-Dimethyl-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1,3-Dimethyl-1,4-diazepane involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazepane: The parent compound without methyl groups.
1,3-Dimethyl-1,4-diazepane (R-enantiomer): The enantiomer with the opposite configuration.
1,3-Dimethylpiperazine: A six-membered ring analog.
Uniqueness
(S)-1,3-Dimethyl-1,4-diazepane is unique due to its chiral nature and the presence of two methyl groups, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and enantiomers, providing specific advantages in certain applications.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(3S)-1,3-dimethyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
CPZHVHQMQBDZMW-ZETCQYMHSA-N |
SMILES isomérique |
C[C@H]1CN(CCCN1)C |
SMILES canonique |
CC1CN(CCCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)

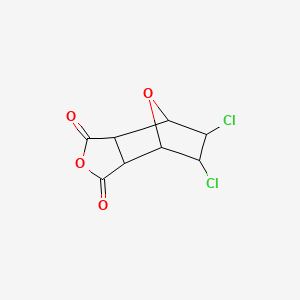
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
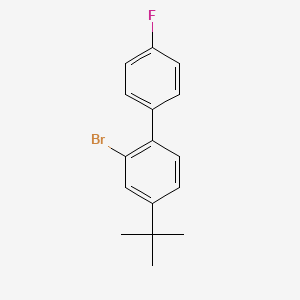
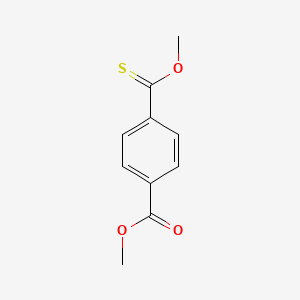
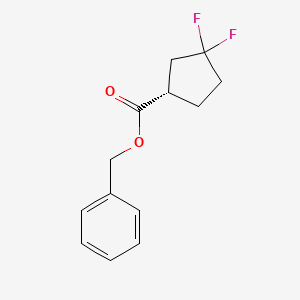

![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)


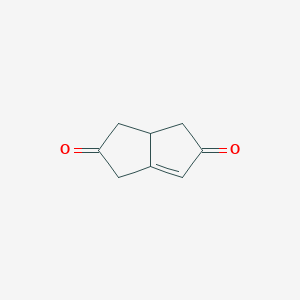
![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)
![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)
